molecular formula C20H26FN3O3 B5676320 N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide

N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B5676320
M. Wt: 375.4 g/mol
InChI Key: GZHOVLIEVPBLMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate chemical reactions, where hydrogenolysis, cyanohydrin formation, reduction, and various derivatization methods play crucial roles. For instance, Georgiadis (1986) describes the synthesis of related dihydropyran derivatives and spiro hydantoins through hydrogenolysis and subsequent chemical transformations (Georgiadis, 1986). Similarly, a convenient synthesis approach for 8-oxa-2-azaspiro[4.5]decane compounds from commercially available reagents, showcasing the pathway to produce biologically active compounds, was reported by Ogurtsov and Rakitin (2020) (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques like X-ray diffraction, revealing detailed geometrical parameters and intermolecular interactions crucial for understanding the compound's reactivity and potential binding mechanisms. For example, Han et al. (2014) demonstrated the construction of various trifluoromethylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity, highlighting the role of molecular structure in the compound's chemical behavior (Han et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving diazaspiro[4.5]decane derivatives are diverse, including cycloadditions, nucleophilic substitutions, and cyclizations. These reactions are crucial for synthesizing various bioactive compounds with potential pharmaceutical applications. Farag et al. (2008) explored the regioselective synthesis of diazaspiro and tetrazaspiro derivatives, providing insight into the compounds' chemical reactivity (Farag et al., 2008).

properties

IUPAC Name

N-(2-fluorophenyl)-7-(oxan-4-yl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c21-16-4-1-2-5-17(16)22-19(26)23-11-9-20(14-23)8-3-10-24(18(20)25)15-6-12-27-13-7-15/h1-2,4-5,15H,3,6-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHOVLIEVPBLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)NC3=CC=CC=C3F)C(=O)N(C1)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide

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